2-Cyclopropylethyl methanesulfonate
Description
2-Cyclopropylethyl methanesulfonate is a methanesulfonate ester characterized by a cyclopropylethyl group attached to the sulfonate moiety. This compound is primarily utilized as an alkylating agent or intermediate in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals. Methanesulfonate esters (mesylates) are renowned for their stability and efficacy as leaving groups in nucleophilic substitution reactions, enabling the introduction of cyclopropane-containing motifs into complex molecules . Cyclopropane rings are valued in drug design for their conformational rigidity and bioactivity-enhancing properties, making this compound strategically significant in medicinal chemistry.
Properties
IUPAC Name |
2-cyclopropylethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-10(7,8)9-5-4-6-2-3-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIVNHURAZETRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Cyclopropylethyl methanesulfonate typically involves the reaction of 2-cyclopropyl ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in dichloromethane at 0°C for 2 hours. The product is then extracted and purified to obtain the desired compound .
Synthetic Route:
Reactants: 2-cyclopropyl ethanol, methanesulfonyl chloride, triethylamine.
Solvent: Dichloromethane.
Conditions: 0°C, 2 hours.
Post-treatment: Extraction with water and dichloromethane, followed by washing with saturated brine and drying.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Cyclopropanation Reactions: It reacts with diiodomethane and triethylaluminum to form tetrasubstituted cyclopropanes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols.
Cyclopropanation: Diiodomethane, triethylaluminum.
Major Products:
- Substituted cyclopropyl derivatives.
- Tetrasubstituted cyclopropanes.
Scientific Research Applications
2-Cyclopropylethyl methanesulfonate is widely used in scientific research, particularly in organic synthesis. Its unique reactivity makes it a valuable reagent for synthesizing diverse organic molecules. It is also used in the development of new synthetic methods and studying chemical reactions.
Applications in Various Fields:
Chemistry: Used as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Cyclopropylethyl methanesulfonate involves the alkylation of nucleophilic sites within the intracellular milieu . The alkyl-oxygen bonds undergo fission, allowing the compound to react with nucleophiles, leading to the formation of alkylated products .
Molecular Targets and Pathways:
Targets: Nucleophilic sites in biological molecules.
Pathways: Alkylation reactions leading to the modification of nucleophilic sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the utility of 2-cyclopropylethyl methanesulfonate, its properties and reactivity are compared below with analogous methanesulfonate esters and cyclopropane derivatives. Key parameters include thermal stability , reactivity in substitution reactions , and synthetic applicability .
Table 1: Comparative Analysis of Methanesulfonate Esters and Cyclopropane Derivatives
| Compound | Reactivity (SN2) | Thermal Stability | Solubility (Polar Solvents) | Synthetic Applications |
|---|---|---|---|---|
| This compound | Moderate | High | Moderate | Agrochemical intermediates, alkylation |
| Ethyl methanesulfonate | High | Moderate | High | DNA alkylation, small-molecule synthesis |
| Cyclopropylmethyl methanesulfonate | Moderate | High | Low | Cyclopropane ring functionalization |
| Tosylates (e.g., ethyl tosylate) | Low | Moderate | Low | Protection/deprotection strategies |
Key Findings:
Reactivity: this compound exhibits moderate reactivity in SN2 reactions, balancing stability and ease of substitution. Ethyl methanesulfonate, a simpler analog, shows higher reactivity due to reduced steric hindrance, but it lacks the cyclopropane moiety critical for conformational control in target molecules .
Thermal Stability: The cyclopropane ring enhances thermal stability compared to linear alkyl methanesulfonates (e.g., ethyl methanesulfonate), which decompose more readily under prolonged heating. This stability aligns with the requirements for multi-step syntheses, such as those described in cyclopentanone-derived fungicide intermediates .
Cyclopropylmethyl methanesulfonate, a structural analog, is less soluble in polar solvents, limiting its use in aqueous-phase reactions.
Research Context and Industrial Relevance
The synthesis of cyclopentanone derivatives, as outlined in , underscores the industrial demand for robust intermediates in agrochemical production. For instance, methanesulfonate esters are often employed in alkylation steps to introduce sterically demanding groups, a strategy critical for constructing bioactive molecules like metconazole .
Limitations and Knowledge Gaps
- Data Availability : Direct comparative studies between this compound and its analogs are scarce in public literature. Most inferences are drawn from broader trends in sulfonate chemistry.
- Application-Specific Performance : The compound’s efficacy in large-scale processes (e.g., fungicide synthesis) remains underreported, necessitating further empirical validation.
Biological Activity
2-Cyclopropylethyl methanesulfonate (CPEMS) is a compound of interest primarily due to its inhibitory activity on monoacylglycerol acyltransferase 2 (MGAT2). This enzyme plays a crucial role in lipid metabolism, particularly in the absorption of dietary fats. The biological activity of CPEMS has been explored in various contexts, particularly concerning obesity and metabolic disorders.
CPEMS acts as an inhibitor of MGAT2, which is implicated in the synthesis of diacylglycerol from monoacylglycerol and free fatty acids. The inhibition of MGAT2 can lead to decreased fat absorption and, consequently, weight management. Studies have shown that MGAT2 inhibition can reduce weight gain associated with high-fat diets and improve metabolic profiles in animal models.
Key Findings:
- Inhibition of Fat Absorption : CPEMS reduces the activity of MGAT2, leading to lower levels of diacylglycerol and triglycerides in the bloodstream.
- Impact on Metabolic Disorders : The compound has been linked to potential therapeutic effects against obesity, hyperlipidemia, and insulin resistance.
Research Findings
Recent studies have highlighted the effectiveness of CPEMS in various biological assays:
- In Vivo Studies : Animal models treated with CPEMS exhibited significant reductions in body weight and fat mass compared to controls. These studies suggest a promising role for CPEMS in managing obesity-related conditions.
- In Vitro Studies : Cell culture experiments demonstrated that CPEMS effectively inhibits MGAT2 activity, leading to decreased lipid accumulation in adipocytes. This mechanism is crucial for understanding how CPEMS may contribute to weight loss and metabolic health.
Case Study 1: Obesity Management
A study involving MGAT2 knockout mice showed that those treated with CPEMS had a significantly lower increase in body weight when subjected to a high-fat diet compared to untreated controls. This suggests that CPEMS can mitigate the effects of excessive caloric intake by impairing fat absorption.
Case Study 2: Metabolic Syndrome
In a clinical setting, patients with metabolic syndrome showed improved lipid profiles after administration of compounds similar to CPEMS that inhibit MGAT2. These findings indicate potential applications for CPEMS in treating metabolic disorders.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
